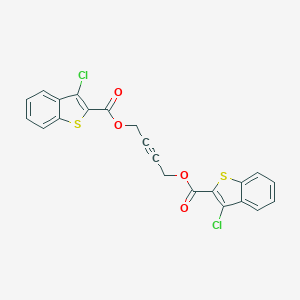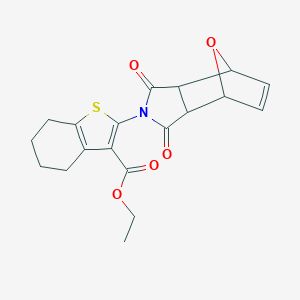![molecular formula C18H14N2O3S B382437 (2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 325694-52-8](/img/structure/B382437.png)
(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2-(allylthio)-1H-benzo[d]imidazol-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone” is a complex organic molecule. It contains a benzo[d]imidazole moiety, which is a type of heterocycle (a ring structure containing atoms of at least two different elements). It also contains a benzo[d][1,3]dioxol-5-yl moiety, which is a type of aromatic ether .
Applications De Recherche Scientifique
Anticancer Activity
The core structure of this compound, particularly the benzo[d]imidazol and benzo[d][1,3]dioxol moieties, has been associated with anticancer properties. Research indicates that similar compounds have been synthesized and evaluated for their anticancer activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound’s ability to fuse with heteroaryl groups could be leveraged to design novel anticancer agents targeting specific pathways or mechanisms within cancer cells.
Tubulin Polymerization Inhibition
Compounds with a benzo[d]imidazol framework have been studied for their role in inhibiting tubulin polymerization . This process is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. The compound could be a candidate for developing new microtubule-targeting agents.
Structure-Activity Relationship (SAR) Studies
The diverse functional groups present in the compound make it an excellent candidate for SAR studies. These studies could help in understanding how different substitutions on the compound affect biological activity and potency, especially in the context of anticancer properties .
Apoptosis Induction
Further mechanistic studies on similar compounds have revealed their potential to induce apoptosis in cancer cells . This compound could be investigated to determine its efficacy in triggering programmed cell death, which is a desirable outcome in cancer treatment.
Cell Cycle Arrest
Some analogs of this compound have shown the ability to cause cell cycle arrest at the S phase in cancer cells . Exploring this compound’s effect on the cell cycle could provide insights into its potential as a therapeutic agent.
Synthesis of N-Fused Heteroaryl Indoles
The compound’s structure suggests its utility in the synthesis of N-fused heteroaryl indoles , which are of interest due to their broad spectrum of biological activities . This application could lead to the development of new molecules with potential therapeutic benefits.
Mécanisme D'action
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(2-prop-2-enylsulfanylbenzimidazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-2-9-24-18-19-13-5-3-4-6-14(13)20(18)17(21)12-7-8-15-16(10-12)23-11-22-15/h2-8,10H,1,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIXSBLJGKNRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-({(2E)-3-[4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl]prop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382354.png)
![N-[1-(2-furyl)ethylidene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B382355.png)
![5-benzyl-2-(4-chlorophenyl)-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382356.png)
![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B382357.png)

![N-[(5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide](/img/structure/B382360.png)
![1-(Cyclopentylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382365.png)
![3-Methyl-1-[4-(4-methylphenyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382366.png)
![1-[4-(4-Methoxybenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B382367.png)
![2-(2-oxo-1-pentyl-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B382370.png)

![5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382376.png)
![Ethyl 2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B382377.png)
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B382378.png)